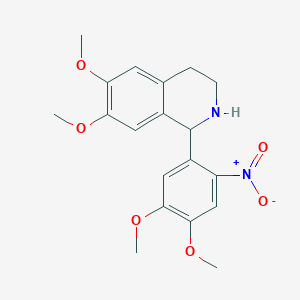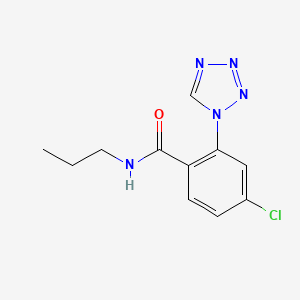![molecular formula C18H22N2O4 B5975719 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate, also known as AZD-4901, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
作用机制
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of this receptor by binding to a specific site on the receptor, which results in an increase in the sensitivity of the receptor to the neurotransmitter GABA. This leads to an increase in the inhibitory effects of GABA on neuronal activity, which can have a therapeutic effect in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate have been extensively studied in preclinical models. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, which are consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has also been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.
实验室实验的优点和局限性
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has several advantages as a research tool in the laboratory. It has high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the function of this receptor in various medical conditions. However, there are also some limitations to its use in the laboratory. 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has a short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, its effects on other receptors and neurotransmitters in the brain are not well understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several potential future directions for research on 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another potential direction is the investigation of the effects of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate on other neurotransmitter systems in the brain. Additionally, there is a need for further research on the safety and efficacy of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate in clinical trials, which could lead to its approval as a therapeutic agent for various medical conditions.
Conclusion:
In conclusion, 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various medical conditions. Its unique chemical structure and mechanism of action make it a useful tool for studying the function of the GABA-A receptor in the brain. However, further research is needed to fully understand its effects on other neurotransmitter systems and to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate involves a multi-step process that includes the reaction of 4-bromophenyl acetate with 1-azepanone, followed by the reaction of the resulting intermediate with 2,5-dioxopyrrolidine. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been optimized to produce high yields and purity.
科学研究应用
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against a specific type of receptor in the brain, known as the GABA-A receptor. This receptor plays a crucial role in the regulation of neuronal activity and is involved in various neurological and psychiatric disorders.
属性
IUPAC Name |
[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUYOIHMGVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)

![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)

![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)